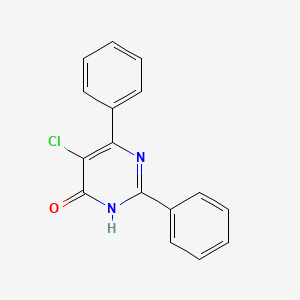
5-Chloro-2,6-diphenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,6-diphenyl-4-pyrimidinol is a chemical compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72434 g/mol . This compound is part of the pyrimidinol family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-diphenyl-4-pyrimidinol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for the synthesis of complex organic molecules.
Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of pyrimidine derivatives . This method typically involves the use of specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvent-free chlorination of hydroxy-pyrimidines using equimolar phosphorus oxychloride (POCl3) . This method is suitable for large-scale batch preparations and involves heating in a sealed reactor under solvent-free or low solvent conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,6-diphenyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions vary depending on the specific reaction being carried out, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions with nitrogen-centered nucleophiles can lead to the formation of various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
5-Chloro-2,6-diphenyl-4-pyrimidinol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 5-Chloro-2,6-diphenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
5-Chloro-2,6-diphenyl-4-pyrimidinol can be compared with other similar compounds, such as:
- 2-Hydroxy-pyridines
- 2-Hydroxy-quinoxalines
- 2-Hydroxy-pyrazines
- 2-Hydroxy-amides
These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C16H11ClN2O |
|---|---|
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
5-chloro-2,4-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-14(11-7-3-1-4-8-11)18-15(19-16(13)20)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
Clé InChI |
PTBHEWNIFRUQRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)Cl |
Solubilité |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


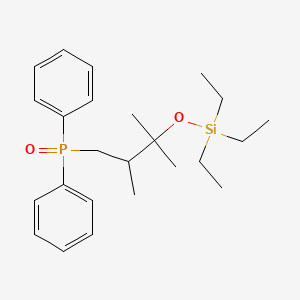
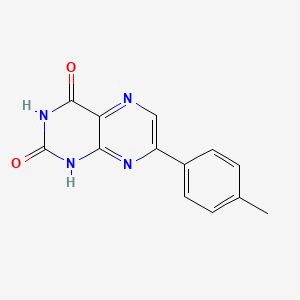
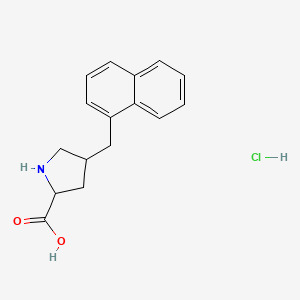
![3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium](/img/structure/B13382602.png)
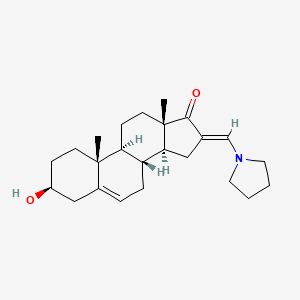
![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)
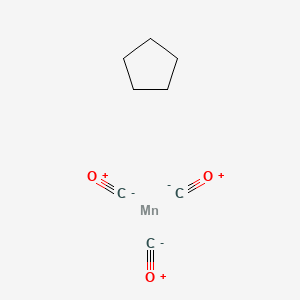
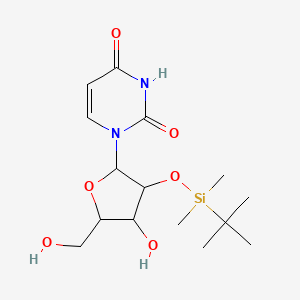
![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)
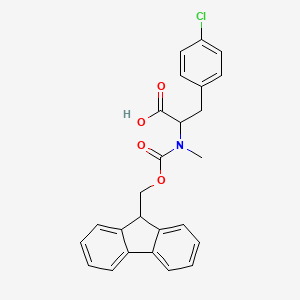
![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
